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Las17, the yeast homolog of the Wiskott-Aldrich syndrome protein (WASP), stands as a pivotal

regulator of actin dynamics during clathrin-mediated endocytosis (CME) in Saccharomyces

cerevisiae. Its primary role is to act as a potent nucleation-promoting factor (NPF), stimulating

the Arp2/3 complex to generate branched actin networks. This actin polymerization provides

the essential force for the invagination of the plasma membrane and the subsequent formation

of endocytic vesicles. This technical guide delves into the core functions of Las17, its intricate

regulatory network, and the experimental methodologies used to elucidate its mechanism of

action.

Core Function: A Master Activator of the Arp2/3
Complex
Las17 is recognized as the most potent activator of the Arp2/3 complex among the five known

NPFs in yeast, which also include Myo3, Myo5, Pan1, and Abp1.[1][2] Unlike some of its

mammalian counterparts, purified Las17 is not autoinhibited and can robustly stimulate Arp2/3-

mediated actin polymerization in vitro.[1] This potent activity is crucial for the rapid burst of actin

assembly required for vesicle internalization during the late stages of CME.[1][3]

The activation of the Arp2/3 complex by Las17 is mediated through its C-terminal WCA (WH2,

Central, Acidic) domain. The WH2 (WASP Homology 2) domain binds to globular actin (G-

actin), while the Central and Acidic regions interact with the Arp2/3 complex. This tripartite
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interaction brings an actin monomer into close proximity with the Arp2/3 complex, initiating the

formation of a new actin filament branch.

Spatiotemporal Regulation: A Tightly Controlled
Process
A key regulatory feature of endocytosis is the precise timing of actin polymerization. Live-cell

imaging has revealed that Las17 arrives at endocytic sites approximately 20 seconds before

the initiation of actin polymerization. This temporal delay is critical to ensure that the force-

generating actin network is assembled only when the early stages of coat formation are

complete. This regulation is achieved through a complex interplay of inhibitory and activating

signals.

The SLAC Complex and Sla1-mediated Inhibition
Las17 exists in a stable complex with the clathrin adaptor protein Sla1, termed the SLAC

(Sla1-Las17-Actin-Clathrin) complex. Sla1 directly binds to a series of novel class I and class II

polyproline motifs within the central region of Las17. This interaction serves to inhibit the NPF

activity of Las17. The proposed mechanism for this inhibition is competition between Sla1 and

G-actin for binding to Las17. This ensures that Las17 remains in an inactive state upon its

initial recruitment to the endocytic site.

Additional Negative Regulators: Lsb1 and Lsb2
Further layers of negative regulation are provided by the Las17-binding proteins Lsb1 and

Lsb2. These homologous proteins, which contain SH3 domains, have been shown to inhibit

Las17-mediated actin polymerization in vitro, with Lsb1 being the more potent inhibitor.

Overexpression of Lsb1 has been demonstrated to block the internalization step of receptor-

mediated endocytosis, highlighting its specific function in this process. Lsb1 and Lsb2 can form

homo- and hetero-oligomeric complexes, suggesting a cooperative mechanism for Las17
regulation.

Key Protein Interactions and Functional Domains
The multifaceted role of Las17 is dictated by its modular domain structure, which facilitates a

wide range of protein-protein interactions.
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Domain/Region Interacting Partners Function

N-terminal Region Sla1, Ysc84 Localization, Regulation

Polyproline Region (PRD)

Sla1 (SH3 domains), Ysc84,

Lsb1 (SH3 domain), Lsb2

(SH3 domain), Actin

Serves as a scaffold for

multiple SH3 domain-

containing proteins; directly

binds and nucleates actin

filaments independently of the

Arp2/3 complex.

WH2 (WASP Homology 2)

Domain
G-actin Binds monomeric actin.

Central (C) and Acidic (A)

Regions
Arp2/3 complex

Binds and activates the Arp2/3

complex.

Las17 G-actin-binding Motif

(LGM)
G-actin

A second G-actin binding motif

within the polyproline region

that contributes to the high

NPF activity of Las17.

Quantitative Data Summary
Parameter Value

Experimental
Context

Reference

Arrival of Las17 at

endocytic sites

~20 seconds before

actin polymerization

Live-cell imaging of

fluorescently tagged

proteins

Median Abundance of

Las17p

2743 +/- 1007

molecules/cell
Proteomics analysis

Half-life of Las17p 6.6 hours
Protein stability

measurements

Experimental Protocols
Pyrene-Actin Polymerization Assay
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This in vitro assay is fundamental for assessing the ability of Las17 and its regulators to

promote or inhibit Arp2/3-mediated actin polymerization.

Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its

incorporation into F-actin. This change in fluorescence is monitored over time to determine the

rate of actin polymerization.

Methodology:

Protein Purification: Recombinant Las17, Arp2/3 complex, and regulatory proteins (e.g.,

Sla1, Lsb1) are purified, typically from E. coli or yeast.

Actin Preparation: Monomeric actin is purified from rabbit skeletal muscle and labeled with

N-(1-pyrene)iodoacetamide.

Assay Setup: A reaction mixture is prepared containing G-actin (a fraction of which is pyrene-

labeled), Arp2/3 complex, and the protein of interest (e.g., Las17) in a polymerization buffer

(e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole, pH 7.0).

Initiation and Measurement: Polymerization is initiated by the addition of ATP. Fluorescence

is measured over time using a fluorometer with excitation at ~365 nm and emission at ~407

nm.

Data Analysis: The initial rate of polymerization is calculated from the slope of the

fluorescence curve. The effects of regulatory proteins are assessed by comparing the rates

in their presence and absence.

Yeast Two-Hybrid (Y2H) Analysis
Y2H is a powerful genetic method to identify and confirm protein-protein interactions in vivo.

Principle: The transcription of a reporter gene is activated only when a DNA-binding domain

(BD) and an activation domain (AD) of a transcription factor are brought into close proximity by

the interaction of two proteins fused to them.

Methodology:
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Plasmid Construction: The coding sequences for the "bait" protein (e.g., a fragment of

Las17) and the "prey" protein (e.g., a potential interactor) are cloned into separate plasmids,

fusing them to the GAL4-BD and GAL4-AD, respectively.

Yeast Transformation: A suitable yeast reporter strain (e.g., AH109) is co-transformed with

the bait and prey plasmids.

Selection and Screening: Transformed cells are plated on selective media lacking specific

nutrients (e.g., leucine and tryptophan) to select for the presence of both plasmids.

Interaction is then assessed by plating on media lacking additional nutrients (e.g., histidine

and adenine) and/or by assaying for the expression of a colorimetric reporter gene (e.g.,

lacZ).

Controls: Positive and negative controls are essential to validate the results.

GST Pulldown Assay
This in vitro biochemical technique is used to confirm direct protein-protein interactions.

Principle: A "bait" protein is expressed as a fusion with Glutathione S-transferase (GST) and

immobilized on glutathione-conjugated beads. A "prey" protein is then incubated with these

beads. If the prey interacts with the bait, it will be "pulled down" with the beads.

Methodology:

Protein Expression and Purification: The GST-tagged bait protein is expressed (e.g., in E.

coli) and purified. The prey protein can be from a cell lysate or purified recombinant protein.

Binding: The purified GST-bait is incubated with glutathione-sepharose beads. The beads

are then washed, and the prey protein is added and incubated to allow for binding.

Washing: The beads are washed extensively to remove non-specifically bound proteins.

Elution and Detection: The bound proteins are eluted from the beads (e.g., by boiling in SDS-

PAGE sample buffer). The presence of the prey protein is detected by Western blotting using

a specific antibody.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b10831071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Experimental Workflows
Caption: Regulation of Las17 activity at the endocytic site.
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Caption: Workflow for a pyrene-actin polymerization assay.

Conclusion and Future Directions
Las17 is an indispensable component of the yeast endocytic machinery, acting as a tightly

regulated molecular switch that couples the endocytic coat to the actin cytoskeleton. While

significant progress has been made in understanding its function and regulation, several key

questions remain. Future research will likely focus on the precise mechanisms of Las17
activation, the interplay between the different inhibitory pathways, and the role of post-

translational modifications, such as phosphorylation, in fine-tuning its activity. A deeper

understanding of the Las17-mediated actin polymerization at endocytic sites will not only

illuminate fundamental cellular processes but may also provide insights for the development of

novel therapeutic strategies targeting cellular trafficking pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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